molecular formula C10H7N3O3 B12905425 (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine CAS No. 111875-20-8

(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine

Cat. No.: B12905425
CAS No.: 111875-20-8
M. Wt: 217.18 g/mol
InChI Key: HJCWKYCHNPOJHN-UHFFFAOYSA-N
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Description

(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine (CAS 111875-20-8) is a nitrofuran-based Schiff base with a molecular formula of C10H7N3O3 and a molecular weight of 217.18 g/mol . This compound is part of the nitrofuran chemical class, which is well-known for its broad biological activity. Nitrofuran derivatives are extensively investigated for their potent effects against a range of pathogens, including ESKAPE bacteria and protozoan parasites such as Trypanosoma cruzi and Leishmania species . The mechanism of action for nitrofurans typically involves enzymatic activation by bacterial nitroreductases. This reduction process generates highly reactive intermediates that cause oxidative stress and non-specific damage to bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to the inhibition of cellular processes and cell death . Research suggests that fine-tuning the molecular periphery of nitrofuran compounds, such as the pyridin-3-yl imine moiety in this molecule, can direct activity toward specific microbial targets and enhance selectivity, making them valuable tools for developing precision antimicrobials . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

111875-20-8

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

1-(5-nitrofuran-2-yl)-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C10H7N3O3/c14-13(15)10-4-3-9(16-10)7-12-8-2-1-5-11-6-8/h1-7H

InChI Key

HJCWKYCHNPOJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine typically involves the condensation reaction between 5-nitrofuraldehyde and 3-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the furan and pyridine rings.

Industrial Production Methods

In an industrial setting, the synthesis of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group on the furan ring can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methylene bridge can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the methylene bridge.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have indicated that (E)-1-(5-nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with microbial cell wall synthesis and function.
    MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus15250
    Escherichia coli18200
    Pseudomonas aeruginosa12300
    Candida albicans14150
    These findings suggest that the compound could be developed into a new class of antimicrobial agents, particularly useful in treating infections resistant to conventional antibiotics .
  • Antifungal Properties :
    The compound has also been evaluated for antifungal activity. It demonstrated significant inhibition against various fungal pathogens, making it a candidate for further development in antifungal therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus highlighted its potential as an alternative treatment option. The study involved isolating strains from infected patients and testing the compound's effectiveness in comparison to standard antibiotics. Results showed that the compound outperformed several common antibiotics, indicating its potential role in combating antibiotic-resistant strains .

Case Study 2: Cosmetic Formulation

In cosmetic science, this compound has been explored for its skin-beneficial properties. A formulation study aimed at developing topical creams incorporated this compound due to its antioxidant properties. The results indicated improved skin hydration and reduced oxidative stress markers when applied topically, suggesting its utility in cosmetic products aimed at skin rejuvenation .

Mechanism of Action

The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)pyridin-3-amine involves its interaction with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the antimicrobial and anticancer effects observed with this compound. The methylene bridge and the pyridine ring also play a role in stabilizing the compound and enhancing its biological activity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Imine Derivatives
Compound Substituents Dihedral Angle (°) Crystal Packing Features Reference
(E)-1-(4-Cl/Br-phenyl)-N-imidazolyl 4-Halophenyl, imidazolyl ~56 C–H⋯N/X hydrogen bonds, π–π interactions
(E)-1-(2-Nitrophenyl)-N-(o-tolyl) 2-Nitrophenyl, o-tolyl 5.2–6.4 Intramolecular H-bonding, planar stacking
(E)-N-(2/3-methylbutyl)-pyridin-3-yl Alkyl chains, pyridin-3-yl N/A Linear chains via weak H-bonding
Target Compound (Inferred) 5-Nitrofuran, pyridin-3-yl N/A Likely strong dipole interactions
  • Crystallography : The halogenated imines in exhibit significant dihedral angles (~56°) between aromatic planes, driven by steric and electronic effects. In contrast, nitro-substituted imines () show near-planar conformations (5–6°), favoring intramolecular hydrogen bonding. The target compound’s 5-nitrofuran group may induce similar planar stacking or distinct dipole-driven packing .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Data for Selected Imines
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Reference
(E)-N-(2-methylbutyl)-pyridin-3-yl 8.86 (pyridine-H), 3.61 (CH₂) 157.86 (N=CH), 151.29 (Ar–CH) 176.13135 (C₁₁H₁₆N₂)
(E)-N-(3-methylbutyl)-pyridin-3-yl 8.85 (pyridine-H), 3.72–3.60 (CH₂) 157.70 (N=CH), 151.32 (Ar–CH) 176.13135 (C₁₁H₁₆N₂)
Target Compound (Inferred) Expected downfield shifts for nitro group Nitrofuran C=O/N=CH signals ~150–160 Calculated for C₁₀H₈N₃O₃
  • Spectroscopy : The pyridinyl protons in analogs () resonate at δ ~8.8–8.4. The target’s nitrofuran group would likely cause downfield shifts in adjacent protons and carbons, similar to nitroaryl imines in .

Biological Activity

(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine, also known as N-((5-nitrofuran-2-yl)methylene)pyridin-3-amine, is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential antimicrobial and anticancer properties. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
CAS No. 111875-20-8
Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
IUPAC Name This compound
SMILES C1=CC(=CN=C1)N=CC2=CC=C(O2)N+[O-]

The biological activity of this compound is primarily attributed to its structural components. The nitro group on the furan ring can undergo reduction to generate reactive intermediates that interact with cellular macromolecules, including DNA and proteins. This interaction can lead to cellular damage and subsequent antimicrobial and anticancer effects. The methylene bridge and the pyridine ring contribute to the stability and bioactivity of the compound, enhancing its potential therapeutic applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

Case Study: Antimicrobial Efficacy

A study investigating the structure-activity relationship of nitrofuran derivatives found that this compound demonstrated two to three-fold higher trypanocidal activity against Trypanosoma cruzi compared to traditional treatments like Benznidazole (BZD) . This suggests its potential use as a novel therapeutic agent in treating parasitic infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The presence of the nitro group is crucial for this activity, as it facilitates interactions that lead to cell cycle arrest and apoptosis in various cancer cell lines .

Research Findings on Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : The compound's mechanism involves modulation of key signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

This compound's unique structure allows for comparison with other nitrofuran derivatives:

CompoundActivity LevelNotes
N-((5-Nitrofuran-2-yl)methylene)anilineModerateSimilar structure without pyridine
N-((5-Nitrofuran-2-yl)methylene)benzylamineLowLacks significant biological activity
N-((5-Nitrofuran-2-yl)methylene)thiazoleModerateDifferent heterocyclic structure

Q & A

Q. What are the standard synthetic protocols for preparing (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine?

The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of 5-nitrofuran-2-carbaldehyde and pyridin-3-amine in anhydrous ethanol or methanol under inert conditions (e.g., nitrogen atmosphere). Molecular sieves (3 Å) are often added to absorb water and drive imine formation. Reaction progress is monitored by TLC. Purification is achieved via recrystallization or column chromatography. Characterization employs 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the imine bond (δ ~8.5–9.0 ppm for C=NH\text{C=NH}) and HRMS to verify molecular mass .

Q. How is the E-configuration of the imine bond confirmed experimentally?

X-ray crystallography is the gold standard for determining stereochemistry. For example, in analogous Schiff bases, the E-configuration is confirmed by dihedral angles between the nitrofuran and pyridine moieties. If crystallography is unavailable, NOESY NMR can detect spatial proximity between protons on the pyridine ring and nitrofuran group, which are distant in the E-isomer. DFT calculations (e.g., Gaussian09) can also predict relative stability of E vs. Z isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : A strong C=N stretch near 1600–1650 cm1^{-1} confirms imine formation.
  • NMR : 1H^1 \text{H} NMR reveals deshielded protons adjacent to the nitro group (δ ~7.5–8.5 ppm). 13C^{13} \text{C} NMR shows the imine carbon at δ ~150–160 ppm.
  • HRMS : Provides exact mass (e.g., [M+H]+^+) to confirm molecular formula.
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, identifying electrophilic/nucleophilic sites via Fukui indices. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like enzymes or receptors. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar imines?

Discrepancies may arise from tautomerism, solvent polarity, or impurities. Solutions include:

  • Purity Assessment : Use HPLC or melting point analysis.
  • Solvent Standardization : Re-record NMR in a common solvent (e.g., CDCl3_3) with internal standards.
  • Dynamic NMR : Detect tautomerization by variable-temperature experiments.
  • Cross-Validation : Compare experimental IR/UV-Vis spectra with computational predictions .

Q. How is the compound’s stability under varying pH and temperature conditions evaluated for pharmacological applications?

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
  • Hydrolytic Resistance : Expose to aqueous solutions at 37°C and track imine bond hydrolysis by 1H^1 \text{H} NMR .

Methodological Considerations

Q. What crystallographic parameters are critical for refining the compound’s structure using SHELX software?

Key steps in SHELXL refinement include:

  • Data Collection : High-resolution (<1.0 Å) X-ray data for accurate electron density maps.
  • Hydrogen Placement : Use HFIX or DFIX commands to model H-atoms.
  • Disorder Modeling : Apply PART and SUMP instructions for disordered solvent or substituents.
  • Validation : Check R1_1, wR2_2, and goodness-of-fit (GOF) values against IUCr standards .

Q. How are Hirshfeld Surface analyses applied to understand intermolecular interactions in crystal structures?

Hirshfeld surfaces (CrystalExplorer) map close contacts (e.g., H-bonding, π-π stacking) between molecules. For nitrofuran-containing imines, O\cdotsH (nitro to pyridine) and C-H\cdotsO interactions are quantified via 2D fingerprint plots, explaining packing motifs and stability .

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